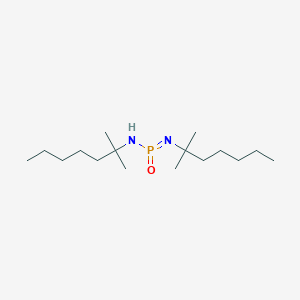
N,N'-Di-tert-octyl phosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-tert-octyl phosphonic diamide is an organophosphorus compound with the molecular formula C16H35N2OP It is characterized by the presence of two tert-octyl groups attached to the nitrogen atoms of a phosphonic diamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-octyl phosphonic diamide typically involves the reaction of phosphonic acid derivatives with tert-octylamine. One common method is the reaction of di-tert-butyl phosphite with tert-octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of N,N’-Di-tert-octyl phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Di-tert-octyl phosphonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide to phosphine derivatives.
Substitution: The tert-octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
Wissenschaftliche Forschungsanwendungen
N,N’-Di-tert-octyl phosphonic diamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Di-tert-octyl phosphonic diamide involves its interaction with molecular targets through its phosphonic diamide group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tert-octyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Di-tert-butyl phosphonic diamide
- N,N’-Di-tert-hexyl phosphonic diamide
- N,N’-Di-tert-decyl phosphonic diamide
Uniqueness
N,N’-Di-tert-octyl phosphonic diamide is unique due to its specific tert-octyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and selectivity.
Eigenschaften
CAS-Nummer |
73790-33-7 |
|---|---|
Molekularformel |
C16H35N2OP |
Molekulargewicht |
302.44 g/mol |
InChI |
InChI=1S/C16H35N2OP/c1-7-9-11-13-15(3,4)17-20(19)18-16(5,6)14-12-10-8-2/h7-14H2,1-6H3,(H,17,18) |
InChI-Schlüssel |
IVDNMVVMFKCJOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)(C)NP(=NC(C)(C)CCCCC)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


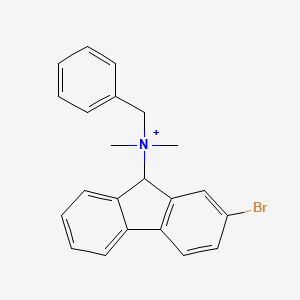



![2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol](/img/structure/B14461494.png)
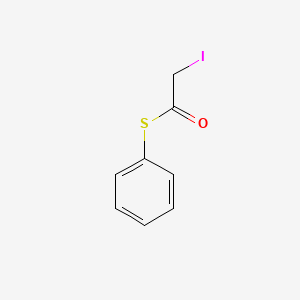


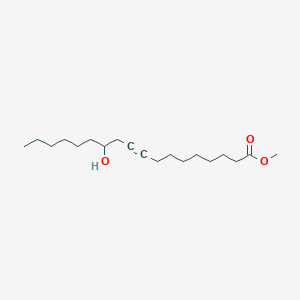
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
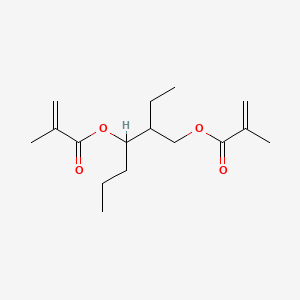
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)

![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
